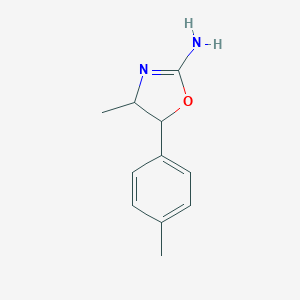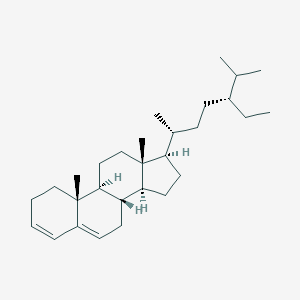
菜籽甾-3,5-二烯
描述
Synthesis Analysis
The synthesis of Stigmasta-3,5-diene involves isolation of unsaponifiable matter, separation of steroidal hydrocarbon fraction by column chromatography on silica gel, and analysis by capillary gas chromatography . The stigmastadienes can be analyzed using either the reference method or the simplified method .Molecular Structure Analysis
The molecular structure of Stigmasta-3,5-diene is characterized by a formula of C29H48 . The IUPAC Standard InChI isInChI=1S/C29H48/c1-7-22 (20 (2)3)12-11-21 (4)25-15-16-26-24-14-13-23-10-8-9-18-28 (23,5)27 (24)17-19-29 (25,26)6/h8,10,13,20-22,24-27H,7,9,11-12,14-19H2,1-6H3/t21-,22-,24+,25-,26+,27+,28+,29-/m0/s1 . Chemical Reactions Analysis
Stigmasta-3,5-diene is produced together with minor amounts of the 2,4-isomer and both substances originate a single signal and well-defined gas chromatographic peak, when the hydrocarbon fraction is analyzed on a low polar column .Physical And Chemical Properties Analysis
Stigmasta-3,5-diene has a molecular weight of 396.6914 . More detailed physical and chemical properties are not available from the search results.科学研究应用
Chemical Structure and Properties
“Stigmasta-3,5-diene” is a chemical compound with the molecular formula C29H48 . It is a steroidal compound, which means it is part of a class of organic molecules that are characterized by a carbon skeleton consisting of four fused rings .
Intermediate in Compound Synthesis
Stigmasta-3,5-diene can be used as an intermediate in the synthesis of other compounds . This means it can be used in the production of a variety of chemical products, including other types of sterols .
Synthesis from Natural Plant Oils
The production of Stigmasta-3,5-diene can be achieved through the extraction and separation from natural plant oils . A common method involves using an ethanol solvent to extract it from cassava residue in the autumn . The compound is then obtained through further separation, crystallization, and purification steps .
Application in Olive Oil Production
Stigmasta-3,5-diene plays a significant role in the production of olive oil . It is formed by the dehydration of sterols and can be used to detect fraud in oils . For oils sold as non-refined, a limit of 0.15 mg/kg of Stigmasta-3,5-diene is applied, adopted by the International Olive Oil Council (IOOC) and by the European Union (EU) .
Indicator of Thermal Treatment in Vegetable Oils
Stigmasta-3,5-diene can be used to identify thermally treated oils . Depending on the conditions applied during the refining process, commercial refined vegetable oils show stigmastadienes concentrations ranging between 1 and 29 mg/kg . Therefore, the assessment of stigmastadienes allows not only the identification of thermally treated oils but also the detection of minor amounts of refined vegetable oils in virgin olive oils .
Role in Bleaching Process in Olive Oils
A laboratory study has shown that the bleaching effect in the concentration of Stigmasta-3,5-diene in olive oils can be measured . The study simulated the bleaching process in a pilot plant by measuring the influence of temperature, time, and concentration of solid adsorbent on Stigmasta-3,5-diene . The results indicated that Stigmasta-3,5-diene did not exceed an imposed limit of 0.15 mg/kg in extra virgin olive oil, when oils were bleached with 1.5% earth at temperatures ≤80°C for 30 min .
作用机制
Target of Action
Stigmasta-3,5-diene is a naturally occurring organic compound that belongs to the class of sterols . It is a derivative of stigmasterol, a common sterol found in plants
Mode of Action
It is known that sterols, including stigmasta-3,5-diene, play crucial roles in cell membrane structure and function, serving as a biophysical modulator of membrane behavior and as a precursor for bioactive molecules .
Biochemical Pathways
Stigmasta-3,5-diene is involved in the sterol biosynthesis pathway, which is crucial for maintaining cell membrane integrity and fluidity
Result of Action
Sterols, including stigmasta-3,5-diene, are known to play crucial roles in maintaining cell membrane structure and function .
Action Environment
The action, efficacy, and stability of Stigmasta-3,5-diene can be influenced by various environmental factors. For instance, the formation of stigmastadienes, including Stigmasta-3,5-diene, can occur in all steps involving high temperatures, such as bleaching and deodorizing during the refining processes of vegetable oils .
安全和危害
未来方向
属性
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h8,10,13,20-22,24-27H,7,9,11-12,14-19H2,1-6H3/t21-,22-,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCTZARHLGPHMT-BPIBQTEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stigmasta-3,5-diene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is stigmasta-3,5-diene and where is it found?
A1: Stigmasta-3,5-diene is a steradiene hydrocarbon formed through the dehydration of β-sitosterol, a common plant sterol. It is often detected in refined vegetable oils, particularly olive oil. [, , , , , , ]
Q2: How does the presence of stigmasta-3,5-diene in olive oil relate to its quality?
A2: Stigmasta-3,5-diene is found in negligible amounts in virgin olive oils. [] Its presence in significant quantities indicates that the oil has undergone refining. [, , , , ] High levels can therefore indicate adulteration of higher-grade olive oil with refined oils. [, ]
Q3: How does the refining process lead to the formation of stigmasta-3,5-diene?
A3: During the deodorization step of physical refining, high temperatures can cause the dehydration of β-sitosterol, leading to the formation of stigmasta-3,5-diene. [, , , ]
Q4: Can the amount of stigmasta-3,5-diene formed during refining be controlled?
A4: Yes, factors such as nitrogen flow, temperature, and oil load during the deodorization process can influence the formation of stigmasta-3,5-diene. [] This suggests the potential for optimization to minimize its formation.
Q5: Are there other sterols besides β-sitosterol that can form similar compounds during refining?
A5: Yes, campesterol can dehydrate to form campesta-3,5-diene, and stigmasterol can form stigmasta-3,5,22-triene under similar conditions. []
Q6: Can stigmasta-3,5-diene undergo further transformation during processing?
A6: Yes, under the high temperatures (260-280°C) used for squalene distillation, stigmasta-3,5-diene can be hydrogenated to form stigmastane, a marker of vegetable-derived squalane. []
Q7: Can the presence of stigmasta-3,5-diene be used for analytical purposes beyond olive oil?
A7: Yes, research indicates its presence in other refined vegetable oils like sesame seed oil. [] It has also been identified in the heartwood of certain trees like Populus tremuloides. []
Q8: Are there analytical methods specifically designed to detect and quantify stigmasta-3,5-diene?
A8: Gas chromatography (GC) coupled with mass spectrometry (MS) is commonly employed for the identification and quantification of stigmasta-3,5-diene in various matrices, including olive oil and plant extracts. [, , , ]
Q9: Beyond its presence in refined oils, has stigmasta-3,5-diene been found in other contexts?
A9: Yes, it has been identified in the heartwood of Eucalyptus pellita [] and in extracts of Humulus scandens roots. [] It is also a product of sterol diagenesis and has been studied in peat cores as an indicator of peat decomposition and past environmental conditions. []
Q10: Has stigmasta-3,5-diene been studied for any biological activity?
A10: While its role as a marker for oil refining and peat diagenesis is well documented, research on the specific biological activities of stigmasta-3,5-diene is limited. It was identified in extracts of Cuscuta reflexa with moderate antiproliferative activities in HCT116 colorectal cell lines. [] Further research is needed to explore its potential bioactivities fully.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)
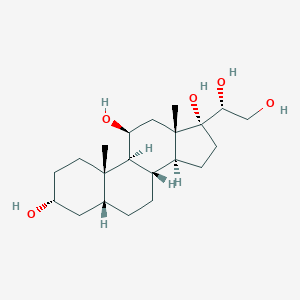
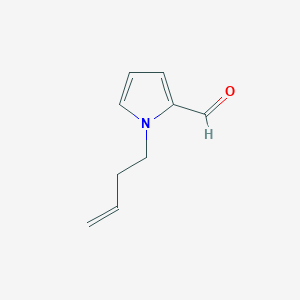


![2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol](/img/structure/B145537.png)
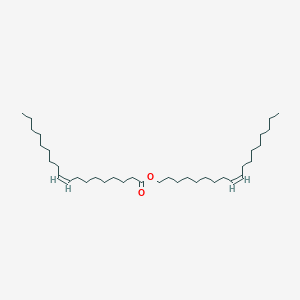
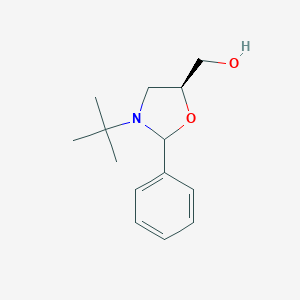
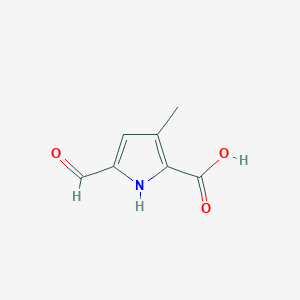
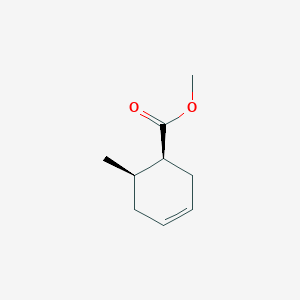
![(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B145550.png)
